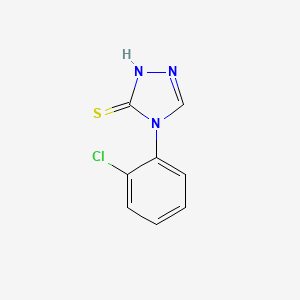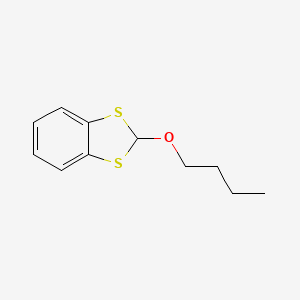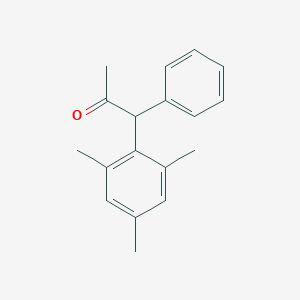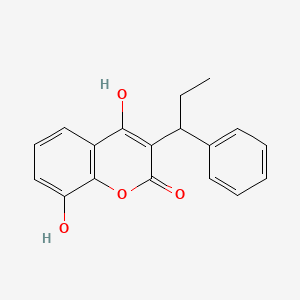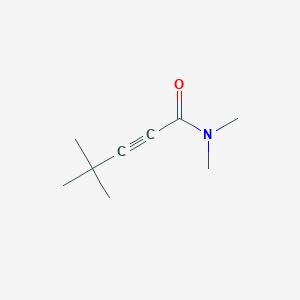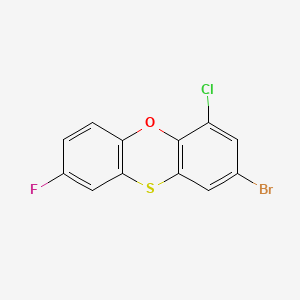
Phenoxathiin, 2-bromo-4-chloro-8-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxathiin, 2-bromo-4-chloro-8-fluoro- is a halogenated derivative of phenoxathiin, an aromatic heterocyclic compound. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms substituted at specific positions on the phenoxathiin ring. These substitutions impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxathiin, 2-bromo-4-chloro-8-fluoro- typically involves multi-step organic reactions. One common approach is the halogenation of phenoxathiin derivatives. For instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Chlorination and fluorination can be similarly carried out using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where phenoxathiin is subjected to sequential halogenation steps. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Phenoxathiin, 2-bromo-4-chloro-8-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the phenoxathiin ring may be oxidized or reduced under specific conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Phenoxathiin, 2-bromo-4-chloro-8-fluoro- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It finds applications in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of Phenoxathiin, 2-bromo-4-chloro-8-fluoro- involves its interaction with molecular targets through its halogenated aromatic structure. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxathiin: The parent compound without halogen substitutions.
2-Bromo-Phenoxathiin: A derivative with only bromine substitution.
4-Chloro-Phenoxathiin: A derivative with only chlorine substitution.
8-Fluoro-Phenoxathiin: A derivative with only fluorine substitution.
Uniqueness
Phenoxathiin, 2-bromo-4-chloro-8-fluoro- is unique due to the combined presence of bromine, chlorine, and fluorine atoms, which impart distinct chemical properties.
Properties
CAS No. |
56348-77-7 |
|---|---|
Molecular Formula |
C12H5BrClFOS |
Molecular Weight |
331.59 g/mol |
IUPAC Name |
2-bromo-4-chloro-8-fluorophenoxathiine |
InChI |
InChI=1S/C12H5BrClFOS/c13-6-3-8(14)12-11(4-6)17-10-5-7(15)1-2-9(10)16-12/h1-5H |
InChI Key |
PVGMXTCIBKXTPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC3=C(O2)C(=CC(=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


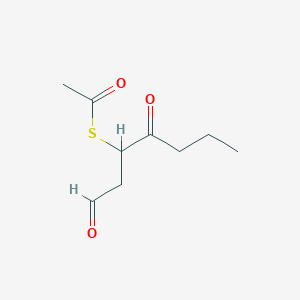


![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
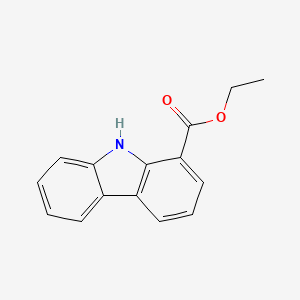
![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)
